2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
Molecular Structure Analysis
The compound has a complex structure with multiple rings, including an indole ring and a pyrimidinone ring. These rings are likely to contribute to the stability of the molecule and may also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the methoxy group could increase its solubility in organic solvents, while the pyrimidinone could allow it to act as a hydrogen bond donor or acceptor .Scientific Research Applications
Antihistaminic and Antimuscarinic Effects
This compound's analogs have shown promising results in inhibiting histamine (H1) and acetylcholine on isolated guinea pig ileum, indicating potential use in antihistaminic and antimuscarinic applications (Maggiali et al., 1988).
Synthesis and Antimicrobial Agents
Some novel derivatives of this compound have been synthesized and shown to possess antimicrobial properties against various pathogenic microorganisms, highlighting their potential as antibacterial and antifungal agents (Debnath & Ganguly, 2015).
Hepatitis B Virus Inhibitor
Research on a similar compound has demonstrated its potential as an inhibitor of the Hepatitis B virus. This suggests a potential application in the treatment or prevention of hepatitis B (Ivashchenko et al., 2019).
Anticancer Activity
Derivatives of this compound have been tested for their anticancer activity, showing appreciable cancer cell growth inhibition on various cancer cell lines. This suggests its potential application in cancer treatment (Al-Sanea et al., 2020).
Antiallergic Agents
Research has demonstrated that certain derivatives of this compound possess significant antiallergic properties, indicating their potential use as antiallergic agents (Menciu et al., 1999).
Mechanism of Action
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-19-7-9-20(10-8-19)15-29-25(33)17-32-24-6-4-3-5-23(24)26-27(32)28(34)31(18-30-26)16-21-11-13-22(35-2)14-12-21/h3-14,18H,15-17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPBHZNMAHFNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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